10-Hydroxy-9-nitrocamptothecin
概要
説明
10-Hydroxy-9-nitrocamptothecin is an organic compound with the empirical formula C20H15N3O7 . It is a unique compound that has been used in research and development .
Molecular Structure Analysis
The molecular structure of 10-Hydroxy-9-nitrocamptothecin is characterized by a planar pentacyclic ring system . The molecular weight of the compound is 409.35 .科学的研究の応用
Inhibition of Solute Carrier Transporters : Camptothecin and its derivatives, including 10-Hydroxy-9-nitrocamptothecin, selectively inhibit substrate uptakes mediated by essential human solute carrier transporters (SLCs). This inhibition provides potential targets for therapeutic optimization and reducing toxicity in cancer treatment (Zheng et al., 2016).
Effectiveness in Various Cancers : 9-nitrocamptothecin liposome aerosol has shown effectiveness in reducing tumor growth in breast, colon, and lung cancer xenografts in nude mice at doses much smaller than traditionally used (Knight et al., 1999).
Combination Therapy : When combined with capecitabine, 9-nitrocamptothecin shows potential in treating metastatic solid tumors, beneficial for patients with refractory tumors (Michaelson et al., 2003).
Clinical Trials : 9-nitrocamptothecin is currently in Phase II and III clinical trials for various cancers, demonstrating its potential as an effective anti-tumor agent by inhibiting DNA topoisomerase (Qi & Chun-yan, 2005).
Anticancer Drug Development : Camptothecin and its analogs, including 10-Hydroxy-9-nitrocamptothecin, are promising anticancer drugs. Genetic manipulations potentially lead to high-yield Taxus species for taxol supply, relevant for producing these compounds (Wall & Wani, 1998).
Treatment of Refractory Ovarian Cancer : Oral 9-nitrocamptothecin has been found effective in treating refractory epithelial ovarian, tubal, or peritoneal cancer, showing a median survival of 8 months and being tolerable for up to 47 weeks (Verschraegen et al., 1999).
Pancreatic Cancer Treatment : 9-Nitrocamptothecin has shown potential in treating pancreas cancer by inhibiting DNA topoisomerase I, with promising results in preclinical and clinical trials (Yang, 2008).
Identification of Metabolites : In rats, 9-nitro-20(S)-camptothecin is converted into biliary metabolites, which may serve as potential biomarkers for its anticancer activity (Li et al., 2003).
Maximum Tolerated Dose and Toxicity : The maximum tolerated oral dose of 9-nitrocamptothecin is 1.5 mg/m2/day for five consecutive days weekly. Significant antitumor activity has been observed, but there is potential for hematologic, gastrointestinal, and urinary bladder toxicity (Verschraegen et al., 1998).
Improving Lactone Stability : Liposomal encapsulation of 9-Nitrocamptothecin significantly improves lactone stability in the liver, potentially benefiting clinical applications (Chen et al., 2008).
Effect of Food on Drug Disposition : Clinical and pharmacokinetic studies have evaluated the effect of food on the disposition of 9-nitrocamptothecin and its 9-aminocamptothecin metabolite in patients with solid tumors (Zamboni et al., 2006).
Synergism with Cyclin-Dependent Kinase Inhibitors : Cyclin-dependent kinase inhibitors enhance the cytotoxic activity of camptothecin derivatives in small cell lung cancer, potentially improving response rates (Hamilton et al., 2014).
Self-Microemulsifying Drug Delivery System : The self-microemulsifying drug delivery system (SMEDDS) improves the anticancer effect of oral 9-nitrocamptothecin on human cancer xenografts in nude mice (Lu et al., 2008).
Antitumor Activity and Cell Cycle Regulation : 10-Methoxy-9-nitrocamptothecin has high antitumor activity in vitro and in vivo, with potential cell cycle regulation contributing to its anticancer properties (Luo et al., 2006).
MONCPT-Induced Cell Cycle Arrest : MONCPT-induced cell cycle G2/M arrest in A549 cells involves the P53 and p38 MAPK pathways, which may contribute to its anti-tumor activity in human non-small cell lung cancer (Zhang et al., 2010).
Antiangiogenesis Properties : MONCPT exhibits potential antiangiogenesis properties, which may contribute to its antitumor activity (Yang et al., 2006).
Safety And Hazards
将来の方向性
The future directions for 10-Hydroxy-9-nitrocamptothecin and other camptothecin derivatives involve further optimization of therapeutic effectiveness through drug delivery strategies that prolong tumor exposure to these S phase-specific agents. This includes improving oral bioavailability through structure modification and innovative formulation approaches, alternative parenteral dosage forms, and administration schedules .
特性
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZABKRGTMUGCV-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908881 | |
Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxy-9-nitrocamptothecin | |
CAS RN |
104267-73-4 | |
Record name | 9-Hydroxy-10-nitrocamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。